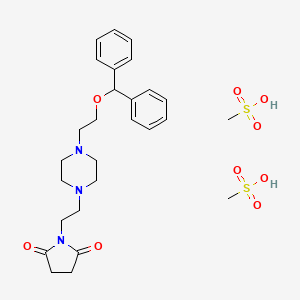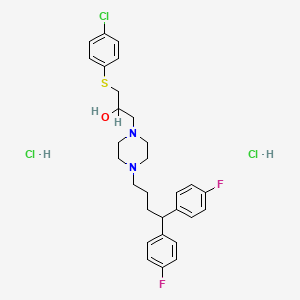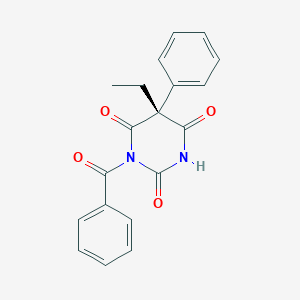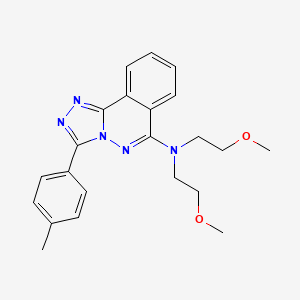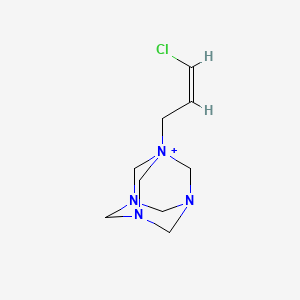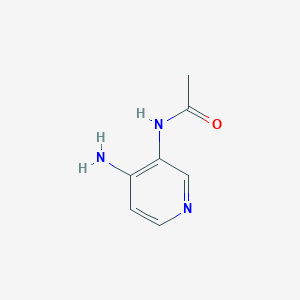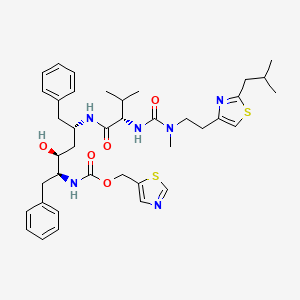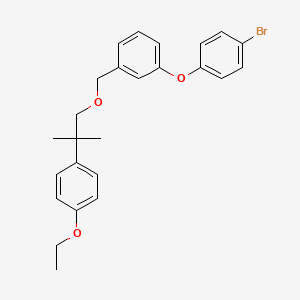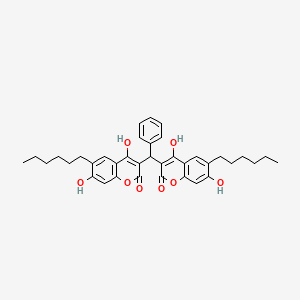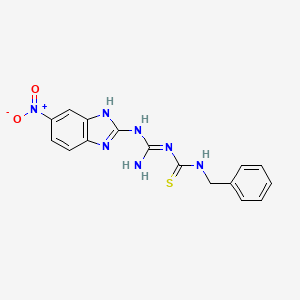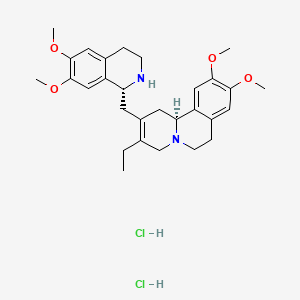
Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride involves several steps. The starting materials typically include specific methoxy-substituted aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and adjustments to maintain the desired reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common catalysts include acids, bases, and transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield lower oxidation state compounds .
Aplicaciones Científicas De Investigación
Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Emetine: A structurally related compound with similar properties.
Dehydroemetine: Another related compound with distinct chemical characteristics.
Tetramethoxyphenyl derivatives: Compounds with similar methoxy substitutions on the aromatic ring.
Uniqueness
Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride group. This gives it distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
2228-39-9 |
|---|---|
Fórmula molecular |
C29H40Cl2N2O4 |
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;dihydrochloride |
InChI |
InChI=1S/C29H38N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,24-25,30H,6-12,17H2,1-5H3;2*1H/t24-,25+;;/m1../s1 |
Clave InChI |
WNJZDNXVVDNPSI-FJEGXLQFSA-N |
SMILES isomérico |
CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC.Cl.Cl |
SMILES canónico |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




